molecular formula C15H11ClN2O2 B6647118 5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide

5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B6647118
M. Wt: 286.71 g/mol
InChI Key: GGUCMUOMVJHHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of benzofuran derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been proposed that the anti-inflammatory activity of this compound is mediated through the inhibition of NF-κB and MAPK signaling pathways. The antitumor activity of this compound is believed to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. The antiviral activity of this compound is thought to be due to its ability to inhibit viral replication.
Biochemical and physiological effects:
5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth. Additionally, this compound has been found to inhibit viral replication, which may be useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide in lab experiments include its ability to exhibit anti-inflammatory, antitumor, and antiviral activities. However, the limitations of using this compound in lab experiments include its low yield during synthesis and its potential toxicity.

Future Directions

There are several future directions for the research on 5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anticancer agent, particularly in the treatment of breast and lung cancers. Additionally, further research is needed to understand the exact mechanism of action of this compound and to optimize its synthesis method to increase its yield.

Synthesis Methods

The synthesis of 5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been reported in the literature. The most commonly used method involves the reaction of 5-chloro-2-aminobenzonitrile with 4-pyridinemethanol in the presence of a base, followed by the cyclization of the resulting intermediate with 2-bromo-1-(chlorocarbonyl)benzene. The yield of this method is reported to be around 60%.

Scientific Research Applications

5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields of pharmacology. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been reported to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have antiviral activity against herpes simplex virus type 1.

properties

IUPAC Name

5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-12-1-2-13-11(7-12)8-14(20-13)15(19)18-9-10-3-5-17-6-4-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUCMUOMVJHHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide

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